3-tert-Butyl-1-(4-fluorobenzyl)-1H-pyrazole-5-carbonyl chloride 3-tert-Butyl-1-(4-fluorobenzyl)-1H-pyrazole-5-carbonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13297033
InChI: InChI=1S/C15H16ClFN2O/c1-15(2,3)13-8-12(14(16)20)19(18-13)9-10-4-6-11(17)7-5-10/h4-8H,9H2,1-3H3
SMILES: CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=C(C=C2)F
Molecular Formula: C15H16ClFN2O
Molecular Weight: 294.75 g/mol

3-tert-Butyl-1-(4-fluorobenzyl)-1H-pyrazole-5-carbonyl chloride

CAS No.:

Cat. No.: VC13297033

Molecular Formula: C15H16ClFN2O

Molecular Weight: 294.75 g/mol

* For research use only. Not for human or veterinary use.

3-tert-Butyl-1-(4-fluorobenzyl)-1H-pyrazole-5-carbonyl chloride -

Specification

Molecular Formula C15H16ClFN2O
Molecular Weight 294.75 g/mol
IUPAC Name 5-tert-butyl-2-[(4-fluorophenyl)methyl]pyrazole-3-carbonyl chloride
Standard InChI InChI=1S/C15H16ClFN2O/c1-15(2,3)13-8-12(14(16)20)19(18-13)9-10-4-6-11(17)7-5-10/h4-8H,9H2,1-3H3
Standard InChI Key AZVNJOVKSCYGHC-UHFFFAOYSA-N
SMILES CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=C(C=C2)F
Canonical SMILES CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC=C(C=C2)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a 4-fluorobenzyl group and at the 3-position with a tert-butyl group. The 5-position carbonyl chloride moiety introduces electrophilic reactivity, making it a key functional handle for further derivatization. X-ray crystallographic studies of analogous pyrazole derivatives reveal bond lengths of 1.38–1.42 Å for C–N bonds in the pyrazole ring and 1.76–1.82 Å for C–Cl bonds in carbonyl chloride groups.

Table 1: Key Physicochemical Parameters

PropertyValueMethod of Determination
Molecular Weight296.75 g/molHigh-resolution mass spectrometry
Melting Point98–102°C (decomposes)Differential scanning calorimetry
Solubility (25°C)12 mg/mL in DMSOUV-Vis spectrophotometry
LogP (Octanol-Water)2.8 ± 0.3Shake-flask method
pKa (Carbonyl Chloride)~1.2Potentiometric titration

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 5.48 (s, 2H, benzyl CH₂), 7.02–7.15 (m, 4H, aromatic H), 8.21 (s, 1H, pyrazole H).

  • ¹³C NMR: 178.9 ppm (C=O), 162.4 ppm (C-F), 34.1 ppm (tert-butyl C).

  • IR: 1775 cm⁻¹ (C=O stretch), 1220 cm⁻¹ (C-F), 680 cm⁻¹ (C-Cl).

Synthetic Methodologies

Primary Synthesis Route

The compound is synthesized via a three-step sequence:

  • Pyrazole Core Formation: Condensation of tert-butyl hydrazine with ethyl 4-fluorobenzylacetoacetate under acidic conditions yields the pyrazole ester intermediate (68% yield).

  • Ester Hydrolysis: Treatment with 6M HCl at reflux converts the ester to the carboxylic acid (quantitative yield).

  • Chlorination: Reaction with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C produces the carbonyl chloride (92% purity by HPLC).

Table 2: Optimization of Chlorination Conditions

SOCl₂ Equiv.Temperature (°C)Time (h)Yield (%)
1.20278
2.025185
3.0400.591

Industrial-Scale Production Challenges

Large-scale synthesis faces three primary hurdles:

  • Exothermic Control: The chlorination step releases 58 kJ/mol, requiring jacketed reactors with precise temperature modulation.

  • SOCl₂ Quenching: Residual thionyl chloride necessitates careful neutralization with cold aqueous NaHCO₃ to prevent decomposition.

  • Purification: Short-path distillation under reduced pressure (0.5 mmHg, 110°C) achieves >99% purity for pharmaceutical applications.

Pharmaceutical Applications

Kinase Inhibitor Development

The compound’s carbonyl chloride group enables efficient conjugation to amine-containing pharmacophores. In a 2024 study, it was used to synthesize 23 novel Bruton’s tyrosine kinase (BTK) inhibitors. The most potent analog (IC₅₀ = 0.8 nM) featured a pyrrolopyrimidine substituent introduced via amide bond formation.

Table 3: BTK Inhibition Data

DerivativeR GroupIC₅₀ (nM)Selectivity Index (vs. EGFR)
A14-Morpholinyl2.418
A2Piperidin-4-yl1.127
A3Pyrrolopyrimidin-7-yl0.842

Antibody-Drug Conjugate (ADC) Payloads

Recent advances in ADC technology utilize this compound to create cleavable linkers. Conjugation to monoclonal antibodies via lysine residues achieved drug-antibody ratios (DAR) of 3.8–4.2 in trastuzumab-based ADCs, demonstrating potent cytotoxicity against HER2+ breast cancer cells (EC₅₀ = 0.3 μg/mL).

Materials Science Applications

Polyamide Synthesis

Polycondensation with diamines produces high-performance polyamides with exceptional thermal stability:

  • Tg: 218°C (DMA, 1 Hz)

  • Td₅%: 395°C (N₂ atmosphere)

  • Tensile Strength: 89 MPa (ISO 527-2 standard)

Surface Functionalization

Self-assembled monolayers (SAMs) on gold surfaces achieved 93% surface coverage (AFM analysis), enabling precise control of wettability (contact angle: 112° → 68° after functionalization).

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